molecular formula C14H22N2O3 B354307 3-Methoxy-4-(3-morpholinopropoxy)aniline CAS No. 700804-30-4

3-Methoxy-4-(3-morpholinopropoxy)aniline

Cat. No.: B354307
CAS No.: 700804-30-4
M. Wt: 266.34g/mol
InChI Key: VPSYNNXMBVGYQK-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-morpholinopropoxy)aniline is an organic compound with the molecular formula C14H22N2O3. It is a derivative of aniline, featuring a methoxy group at the 3-position and a morpholin-4-ylpropoxy group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-morpholinopropoxy)aniline typically involves the alkylation of 3-methoxyaniline with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as isopropanol, and the presence of a base like potassium carbonate facilitates the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3-morpholinopropoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Methoxy-4-(3-morpholinopropoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-morpholinopropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and morpholin-4-ylpropoxy groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(3-morpholinopropoxy)aniline is unique due to the presence of both the methoxy and morpholin-4-ylpropoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-methoxy-4-(3-morpholin-4-ylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-14-11-12(15)3-4-13(14)19-8-2-5-16-6-9-18-10-7-16/h3-4,11H,2,5-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSYNNXMBVGYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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